Higher Topological Polar Surface Area (TPSA) and Comparable Lipophilicity Versus 2‑Bromophenyl Analog Improve Drug‑Like Property Differentiation
The target compound displays an XLogP3 of 3.8 and a topological polar surface area (TPSA) of 88.1 Ų, whereas the direct 2‑bromophenyl analogue (CAS 1448051‑02‑2) exhibits an XLogP3 of 3.7 and a TPSA of 62.8 Ų [1][2]. This represents a 40% increase in TPSA (+25.3 Ų) while maintaining nearly identical lipophilicity (ΔXLogP3 = +0.1). Both values were computed using the XLogP3 3.0 and Cactvs algorithms available through PubChem.
| Evidence Dimension | XLogP3 and Topological Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 3.8; TPSA = 88.1 Ų |
| Comparator Or Baseline | (2‑Bromophenyl)(4‑((4‑fluorophenyl)sulfonyl)piperidin‑1‑yl)methanone (XLogP3 = 3.7; TPSA = 62.8 Ų) |
| Quantified Difference | ΔXLogP3 = +0.1; ΔTPSA = +25.3 Ų (+40%) |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.x algorithms |
Why This Matters
A 40% higher TPSA at equivalent lipophilicity can reduce passive blood‑brain barrier penetration, making the compound more suitable for peripheral 5‑HT receptor targets while the bromo analog may exhibit undesired CNS exposure.
- [1] National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 72718837. https://pubchem.ncbi.nlm.nih.gov/compound/72718837 View Source
- [2] National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 71808828. https://pubchem.ncbi.nlm.nih.gov/compound/71808828 View Source
